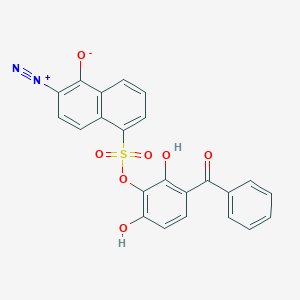
(E)-2,2,5,5-Tetramethylhex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,2,5,5-Tetramethylhex-3-ene is an organic compound characterized by its unique structure, which includes a double bond and four methyl groups attached to the hexene chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2,2,5,5-Tetramethylhex-3-ene typically involves the use of alkenes and alkylation reactions. One common method is the alkylation of 2,2,5,5-tetramethylhexane using a strong base and an appropriate alkyl halide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Non-polar solvents like hexane or toluene.
Catalyst: Strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (E)-2,2,5,5-Tetramethylhex-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond to form saturated hydrocarbons.
Substitution: Halogenation reactions using halogens like chlorine or bromine can substitute hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated hydrocarbons.
科学的研究の応用
(E)-2,2,5,5-Tetramethylhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-2,2,5,5-Tetramethylhex-3-ene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
類似化合物との比較
(Z)-2,2,5,5-Tetramethylhex-3-ene: The cis isomer of the compound with different spatial arrangement of the methyl groups.
2,2,5,5-Tetramethylhexane: The saturated analog without the double bond.
2,2,5,5-Tetramethylhex-2-ene: A positional isomer with the double bond at a different location.
Uniqueness: (E)-2,2,5,5-Tetramethylhex-3-ene is unique due to its specific geometric configuration (E) and the presence of four methyl groups, which confer distinct chemical and physical properties compared to its isomers and analogs.
特性
CAS番号 |
22808-06-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
(E)-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C10H20/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
InChIキー |
UYWLQEPMPVDASH-BQYQJAHWSA-N |
異性体SMILES |
CC(C)(C)/C=C/C(C)(C)C |
正規SMILES |
CC(C)(C)C=CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


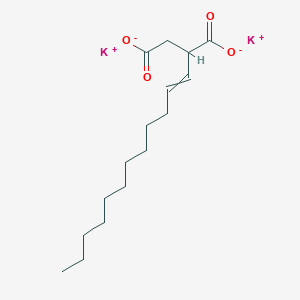


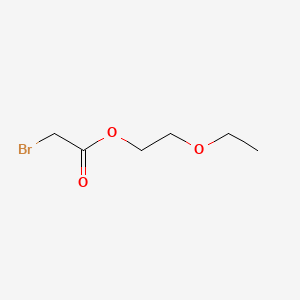


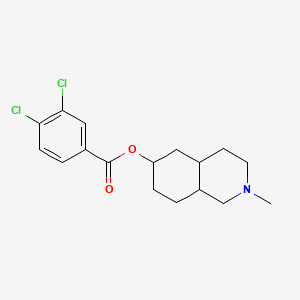
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
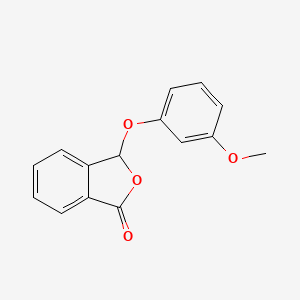

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
